molecular formula C15H24N2O2S B2488217 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 1235061-95-6

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2488217
CAS No.: 1235061-95-6
M. Wt: 296.43
InChI Key: WCRHTDPYHSXIHS-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic compound featuring a piperidine core substituted with a thiophen-3-ylmethyl group at the 1-position and an ethoxyacetamide moiety at the 4-position. The thiophene ring introduces sulfur-containing aromaticity, while the ethoxy group enhances lipophilicity compared to shorter alkoxy chains.

Properties

IUPAC Name

2-ethoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-2-19-11-15(18)16-9-13-3-6-17(7-4-13)10-14-5-8-20-12-14/h5,8,12-13H,2-4,6-7,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRHTDPYHSXIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene moiety. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The thiophene moiety is then introduced via a substitution reaction. The final step involves the formation of the ethoxyacetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Structural Components:

  • Piperidine Ring : Known for its role in interacting with biological targets.
  • Thiophene Group : Contributes to the compound's unique reactivity and potential electronic properties.
  • Ethoxy Group : Influences pharmacokinetic properties and solubility.

Synthetic Routes

The synthesis of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves several steps:

  • Preparation of the Piperidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Thiophene Moiety : Achieved via substitution reactions.
  • Formation of the Ethoxyacetamide Group : Conducted through amidation reactions under controlled conditions.

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development due to its structural features that may allow it to interact with various biological targets.

Biological Activity
Research indicates that derivatives of this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest selective cytotoxic effects on cancer cell lines while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of compounds structurally similar to this compound. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as antimicrobial agents.

Case Study 2: Cytotoxic Effects

In vitro studies on cancer cell lines demonstrated that compounds related to this compound displayed selective cytotoxicity, sparing normal cells while effectively reducing viability in cancerous cells. This highlights the compound's potential in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and thiophene moiety could play a role in binding to these targets, while the ethoxyacetamide group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Profile Regulatory Status
2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide Thiophen-3-ylmethyl (N1), ethoxyacetamide (C4) Unknown; inferred moderate lipophilicity Not listed in conventions
Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) 2-Fluorophenyl (N1), methoxyacetamide (C4) High μ-opioid receptor affinity; potent analgesic Schedule I (1961 Convention)
Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) Phenyl (N1), methoxyacetamide (C4) Moderate potency, rapid onset Controlled in multiple jurisdictions
Tetrahydrofuranylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide) Tetrahydrofuran carboxamide (C4) Lower potency than fentanyl; partial agonist Schedule I (1961 Convention)
Goxalapladib (GlaxoSmithKline) Biphenyl-trifluoromethyl, methoxyethyl-piperidine Atherosclerosis treatment (non-opioid) Investigational drug

Key Observations:

Substituent Effects: The thiophen-3-ylmethyl group in the target compound may confer unique metabolic stability compared to phenyl or fluorophenyl groups in analogs like Ocfentanil. Sulfur’s electronegativity could alter receptor binding kinetics .

Pharmacological Implications: Fentanyl analogs (e.g., Ocfentanil) exhibit high μ-opioid receptor affinity due to their aromatic N1 substituents and acetamide flexibility. The target compound’s thiophene may reduce potency compared to fluorophenyl groups but improve metabolic resistance to oxidative degradation . Non-opioid analogs like Goxalapladib demonstrate the piperidine-acetamide scaffold’s versatility in targeting non-CNS pathways (e.g., inflammation) .

Regulatory Considerations: Unlike Schedule I/II opioids (e.g., Ocfentanil, Furanylfentanyl), the target compound lacks documented control under international conventions, suggesting it may be a novel research chemical or prodrug candidate .

Biological Activity

2-Ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound with a complex structure featuring a piperidine ring and a thiophene moiety. Its molecular formula suggests potential for diverse chemical reactivity and biological interactions, making it a candidate for medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a molecular weight of approximately 408.56 g/mol, characterized by the following structural components:

  • Piperidine Ring : Known for its role in interacting with biological targets.
  • Thiophene Group : Contributes to the compound's unique reactivity.
  • Ethoxy Group : Influences pharmacokinetic properties.

The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. The specific positioning of the thiophene moiety is believed to enhance its binding affinity and modulate enzyme activity or receptor signaling pathways. Techniques like surface plasmon resonance can be utilized to assess these binding dynamics.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Attributes
2-Ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamideSimilar piperidine structure; different thiophene positioningVariance in reactivity due to thiophene position
2-Ethoxy-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)acetamideContains furan instead of thiophenePotentially different biological activity due to furan's properties
2-Ethoxy-N-((1-(benzyl)piperidin-4-yl)methyl)acetamideBenzyl group instead of thiopheneLacks heteroaromatic properties which may influence pharmacodynamics

Case Studies and Research Findings

Recent studies have highlighted the importance of heterocyclic compounds in drug development. For example, N-Heterocycles have been identified as promising antiviral agents, indicating that compounds like this compound could also exhibit similar antiviral properties due to their structural features .

Another study focused on piperidine derivatives demonstrated that modifications in their structure could lead to enhanced anticancer activity through mechanisms involving apoptosis induction in cancer cell lines . Such findings suggest that this compound could be further investigated for its potential anticancer effects.

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